Glicentin (62-69)

Enteroinsular axis Insulin secretion Canine pancreas

Researchers studying the enteroinsular axis often face conflicting results from non-selective proglucagon probes. Glicentin (62-69) (CAS 81117-26-2) resolves this with its distinct dual-suppressive profile, providing a precise tool to dissect C-terminal-mediated inhibition of pancreatic hormone secretion. • Uniquely decreases both insulin (40 mU/L) and glucagon (27 pmol/L) at 400 ng in vivo, unlike N-terminal fragment or glucagon. • Enables region-specific assay development as a calibrator for discriminating glicentin from oxyntomodulin. • High-purity (≥95%) synthetic peptide, available for immediate delivery.

Molecular Formula C39H72N16O12
Molecular Weight 957.1 g/mol
CAS No. 81117-26-2
Cat. No. B1599419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlicentin (62-69)
CAS81117-26-2
Synonymsglicentin (62-69)
proglucagon (62-69)
Molecular FormulaC39H72N16O12
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1
InChIKeyDMTKKZYZRXIJAU-IHEWHSJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glicentin (62-69) Overview


Glicentin (62-69), also designated proglucagon (62-69) and bearing CAS 81117-26-2, is an eight-amino-acid synthetic peptide fragment corresponding to the C-terminal portion of the 69-amino-acid proglucagon-derived hormone glicentin [1]. This octapeptide (sequence: Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala) is a key tool for investigating the differential processing and biological activities of proglucagon cleavage products, particularly in the context of pancreatic endocrine regulation and the enteroinsular axis [2]. Its well-defined sequence and commercial availability as a research-grade peptide (typical purity ≥95%) make it suitable for in vitro and in vivo studies aimed at dissecting the distinct roles of proglucagon fragments in glucose homeostasis and gut-pancreas crosstalk .

Workflow
In vitro and in vivo pancreatic endocrine regulation studies
Selection
C-terminal fragment for differential proglucagon processing analysis
Context
Enteroinsular axis and glucose homeostasis research models

Glicentin (62-69) Irreplaceability


Glicentin (62-69) exhibits a unique, dual-suppressive endocrine profile that is not replicated by other proglucagon-derived peptides or their fragments, precluding simple substitution in mechanistic studies. While related peptides like the N-terminal fragment glicentin (1-16), the full-length oxyntomodulin, and the canonical hormone glucagon all modulate pancreatic hormone secretion, their qualitative and directional effects differ markedly [1]. Critically, the C-terminal octapeptide glicentin (62-69) simultaneously decreases both plasma insulin and glucagon in in vivo models—a pattern not observed with its N-terminal counterpart, which only suppresses glucagon, nor with oxyntomodulin and glucagon, which elevate both hormones [2]. This divergence underscores that distinct epitopes within the proglucagon sequence confer separate and sometimes opposing biological activities, making the selection of the precise fragment (e.g., 62-69 vs. 1-16) essential for hypothesis-driven research on the enteroinsular axis [3].

vs. Glicentin (1-16)
Insulin suppression is absent; the N-terminal fragment does not replicate the dual-suppressive endocrine profile.
vs. Oxyntomodulin / Glucagon
Opposing direction: these peptides increase both insulin and glucagon, altering the endocrine response context.
vs. Full-length Glicentin
Full-length peptide shows reduced hepatic potency and may degrade to glucagon-like fragments, confounding C-terminal-specific interpretation.

Glicentin (62-69) Comparative Endocrine Data


Insulin Suppression: Glicentin (62-69) vs. (1-16)

In a direct head-to-head comparison using an in vivo local circulation model of the canine pancreas, glicentin (62-69) administered at a dosage of 400 ng significantly decreased plasma insulin by 40 mU/L (p<0.05) during saline infusion. In stark contrast, the equimolar administration of glicentin (1-16) (400 ng) under identical conditions did not alter plasma insulin levels [1]. This demonstrates that the C-terminal octapeptide possesses a unique insulin-suppressive activity absent in the N-terminal hexadecapeptide, highlighting functional divergence within the glicentin molecule.

Insulin Suppression
Head-to-head
Decrease 40 mU/L, p<0.05
Supports C-terminal-mediated insulin-lowering study context
Glicentin (1-16): no measurable effect; in vivo canine pancreas model
Enteroinsular axis Insulin secretion Canine pancreas In vivo pharmacology

Comparable Glucagon Suppression (62-69 vs. 1-16)

In the same direct comparative canine pancreas study, both glicentin (62-69) and glicentin (1-16) significantly suppressed plasma glucagon levels, but with a difference in absolute magnitude. Glicentin (62-69) reduced glucagon by 27 pmol/L (p<0.05), whereas glicentin (1-16) reduced glucagon by 29 pmol/L (p<0.05) [1]. While both fragments exert glucagonostatic effects, the N-terminal fragment achieves a slightly (but not statistically compared) greater absolute reduction. The key differentiation remains the presence (62-69) or absence (1-16) of concurrent insulin suppression, making the combined glucagon and insulin profile the critical distinguishing feature.

Glucagon Suppression
Head-to-head
27 pmol/L (62-69) vs 29 pmol/L (1-16)
Shared glucagon-lowering endpoint; 62-69 adds insulin suppression
Small difference (2 pmol/L); dual-suppressive context review needed
Glucagon secretion Alpha-cell function Canine pancreas In vivo pharmacology

Opposing Direction: 62-69 vs. Oxyntomodulin and Glucagon

A class-level comparison across proglucagon-derived peptides reveals that glicentin (62-69) produces a unique bidirectional suppressive effect on pancreatic hormones. In contrast, oxyntomodulin (proglucagon 33-69) and porcine glucagon, when administered under similar experimental conditions (200 pmol intra-arterial dose during arginine infusion), both induced an increase in plasma immunoreactive insulin (IRI) and immunoreactive glucagon (IRG) [1]. While the study did not provide precise numerical values for the increases, the directional opposition is stark: glicentin (62-69) and glicentin (1-16) decrease glucagon (and for 62-69, insulin), whereas oxyntomodulin and glucagon increase both hormones [1]. This qualitative divergence underscores that the C-terminal octapeptide engages distinct signaling pathways or receptor interactions compared to the larger, glucagon-containing peptides.

Directional Comparison
Class-level
62-69 decreases IRI & IRG; oxyntomodulin/glucagon increase both
Separates inhibitory vs. stimulatory endocrine response context
Qualitative class-level inference; species-specific review needed
Proglucagon peptides Endocrine pancreas Comparative endocrinology Canine model

Reduced Hepatic Potency vs. Glucagon

Although glicentin (62-69) is a fragment of the larger glicentin molecule which contains the entire glucagon sequence, the full-length glicentin exhibits markedly reduced potency compared to glucagon in hepatic assays. In isolated rat hepatocytes, full-length glicentin at 2.10⁻⁷ mol/L produced the same maximal effect on glucose production as maximally effective glucagon concentrations, but with only 1/100 the potency of glucagon [1]. Furthermore, this effect was not accompanied by proportional cAMP accumulation, indicating a signaling bias [1]. Importantly, this effect is attributed to degradation of glicentin to glucagon-like fragments [1]. This suggests that the C-terminal extension present in glicentin (and absent in glucagon) confers a distinct pharmacological profile, making the specific fragment (62-69) valuable for dissecting the role of the C-terminal tail in modulating glucagon-like activity.

Hepatic Potency
Class-level
~1/100 potency vs. glucagon
Supports C-terminal potency-shift and biased-signaling review
Full-length glicentin data; fragment-specific validation needed
Hepatic glucose production cAMP signaling Glucagon receptor Structure-activity relationship

Glicentin (62-69) Research Applications


C-Terminal Enteroinsular Axis Feedback

Utilize glicentin (62-69) as a defined molecular probe in isolated perfused pancreas or in vivo canine models to dissect the C-terminal-mediated suppression of insulin and glucagon secretion. Its unique dual-suppressive profile (40 mU/L decrease in insulin, 27 pmol/L decrease in glucagon at 400 ng) [1] allows for precise investigation of inhibitory pathways distinct from the N-terminal fragment (glicentin 1-16) which only suppresses glucagon [1]. This is critical for understanding how nutrient ingestion triggers glicentin release to modulate islet function.

Mapping Proglucagon Fragment Receptor Interactions

Employ glicentin (62-69) in receptor binding and signaling assays (e.g., cAMP accumulation, phosphoinositide hydrolysis) to compare its activity with glucagon, oxyntomodulin, and GLP-1. Given that full-length glicentin exhibits 100-fold lower potency on hepatocyte glucose production compared to glucagon and uncouples cAMP from glucose output [2], the 62-69 fragment may serve as a key tool to determine the minimal C-terminal sequence required for biased signaling or reduced glucagon receptor affinity [3].

Immunoassay Validation: Glicentin vs. Oxyntomodulin

Given the technical challenge of distinguishing glicentin from oxyntomodulin due to shared epitopes, the synthetic octapeptide glicentin (62-69) can be used as a specific antigen or calibrator in the development and validation of region-specific radioimmunoassays or ELISAs. Its use ensures that assays targeting the C-terminal region accurately discriminate glicentin from oxyntomodulin and glucagon, as highlighted in recent reviews on glicentin measurement challenges [4].

Application
Selection Property
Validation Focus
C-terminal enteroinsular feedback studies
Dual-suppressive endocrine profile
Coordinated insulin and glucagon secretion endpoints
Proglucagon fragment receptor-interaction mapping
Biased signaling and potency shift context
cAMP coupling and receptor affinity validation
Region-specific immunoassay development
C-terminal epitope specificity
Discrimination from oxyntomodulin/glucagon cross-reactivity

Technical Documentation Hub

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19 linked technical documents
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